molecular formula C17H14O5 B2840887 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 637750-30-2

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2840887
CAS No.: 637750-30-2
M. Wt: 298.294
InChI Key: DGQHOSPYXVIASH-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a hydroxyl group at position 5.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHOSPYXVIASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the chromen-4-one moiety. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(2-Ethoxyphenoxy)-7-oxo-chromen-4-one.

    Reduction: Formation of 3-(2-Ethoxyphenoxy)-7-hydroxy-dihydrochromen-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxyphenoxy group.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its potential therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The chromen-4-one scaffold is highly versatile, with modifications at positions 3, 7, and 8 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features/Activities References
3-(2-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one 2-ethoxyphenoxy (3), -OH (7) 314.3* Not reported Structural uniqueness
5a (8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) 4-methoxyphenyl (3), dimethylaminomethyl (8) 326.1 174–176 High yield (83%); Mannich base derivative
5b (3-(3,4-Dimethoxyphenyl)-analog of 5a) 3,4-dimethoxyphenyl (3) 356.2 154–155 Enhanced steric bulk
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-methoxyphenyl (3) 270.3 Not reported Methoxy vs. ethoxy comparison
2-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one 4-fluorophenyl (2) 258.2 Not reported Acetylcholinesterase inhibition (IC₅₀: 8.0–1.2 nM)
DCHC (3-(2,4-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one) 2,4-dichlorophenyl (3) 307.1 Not reported SIRT1 activation; anti-inflammatory

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl analog () exhibits potent acetylcholinesterase inhibition, attributed to the electron-withdrawing fluorine enhancing binding to the enzyme’s active site . Methoxy vs. Chlorinated Derivatives: DCHC () with dichlorophenyl substituents activates SIRT1, suggesting halogenation may enhance interactions with hydrophobic protein pockets .

Synthetic Accessibility: Compounds like 5a–5d () are synthesized via Mannich reactions, yielding high-purity products (73–83% yields) . In contrast, the target compound’s ethoxyphenoxy group may require more complex etherification steps. Medicarpin synthesis () involves demethylation and cyclization, highlighting the impact of substituent stability on reaction pathways .

Physicochemical Properties: The dimethylaminomethyl group in 5a increases solubility in polar solvents, whereas the ethoxyphenoxy group in the target compound may enhance membrane permeability due to its lipophilic nature .

Biological Activity

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, specifically the chromone derivatives, has garnered attention for its potential biological activities. This compound features a unique structural configuration characterized by a chromen-4-one backbone with specific substitutions that enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4C_{16}H_{16}O_4. Its structural uniqueness arises from the presence of both ethoxy and hydroxy groups, which contribute to its distinct chemical properties and potential biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity :
    • This compound is known for its ability to scavenge free radicals, thereby reducing oxidative stress. Flavonoids, in general, are recognized for their antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Properties :
    • Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
  • Anticancer Activity :
    • Preliminary investigations have shown that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins . The compound's structural features may enhance its efficacy against various cancer cell lines.

The mechanism of action of this compound involves its interaction with multiple molecular targets. Key mechanisms include:

  • Free Radical Scavenging : The compound acts as an antioxidant by neutralizing free radicals.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar flavonoids is presented below:

Compound NameStructural FeaturesUnique Properties
7-Hydroxyflavone Hydroxy at 7-positionStrong antioxidant activity
Quercetin Multiple hydroxyl groupsAnti-inflammatory and anticancer properties
Apigenin Hydroxy at 4' positionNeuroprotective effects

The presence of the ethoxy substitution in this compound potentially enhances its lipophilicity compared to other flavonoids, influencing its absorption and bioavailability .

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Antioxidant Studies :
    • In vitro assays demonstrated significant antioxidant activity through DPPH radical scavenging methods, indicating its potential as a natural antioxidant .
  • Anti-inflammatory Studies :
    • Experimental models showed a reduction in inflammatory markers when treated with this compound, supporting its use in managing inflammatory conditions .
  • Anticancer Studies :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited promising anticancer activity with IC50 values comparable to standard chemotherapeutic agents .

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